

Molecular weight and formula of 2-Methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpyrimidine-5-carboxylic acid

Cat. No.: B1314258

[Get Quote](#)

A Technical Guide to 2-Methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the chemical formula $C_6H_6N_2O_2$. As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of molecules is of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and **2-methylpyrimidine-5-carboxylic acid** serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is utilized in the synthesis of novel substituted quinazolin-4(3H)-one derivatives which have been investigated for their anticancer activities^[1]. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and expected analytical characterization.

Core Properties and Data

The fundamental physicochemical properties of **2-Methylpyrimidine-5-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[2]
Molecular Weight	138.12 g/mol	[2]
CAS Number	5194-32-1	
Melting Point	203-205 °C	[1] [3]
Boiling Point (Predicted)	292.5 ± 13.0 °C	[3]
Density (Predicted)	1.319 ± 0.06 g/cm ³	[3]
Solubility	Slightly soluble in water.	[1] [4]
Physical Form	Solid	

Synthesis Protocol

The synthesis of **2-Methylpyrimidine-5-carboxylic acid** can be achieved through a two-step process. The first step involves the synthesis of a 2-methylpyrimidine-5-carboxylic ester, followed by hydrolysis to the desired carboxylic acid. The following protocol is based on established methods for the synthesis of pyrimidine-5-carboxylic esters and their subsequent hydrolysis^{[5][6][7][8]}.

Step 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate

This step utilizes a condensation reaction between a suitable amidine and an enolether.

Materials:

- Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
- Acetamidine hydrochloride
- Anhydrous Dimethylformamide (DMF)
- Sodium methoxide

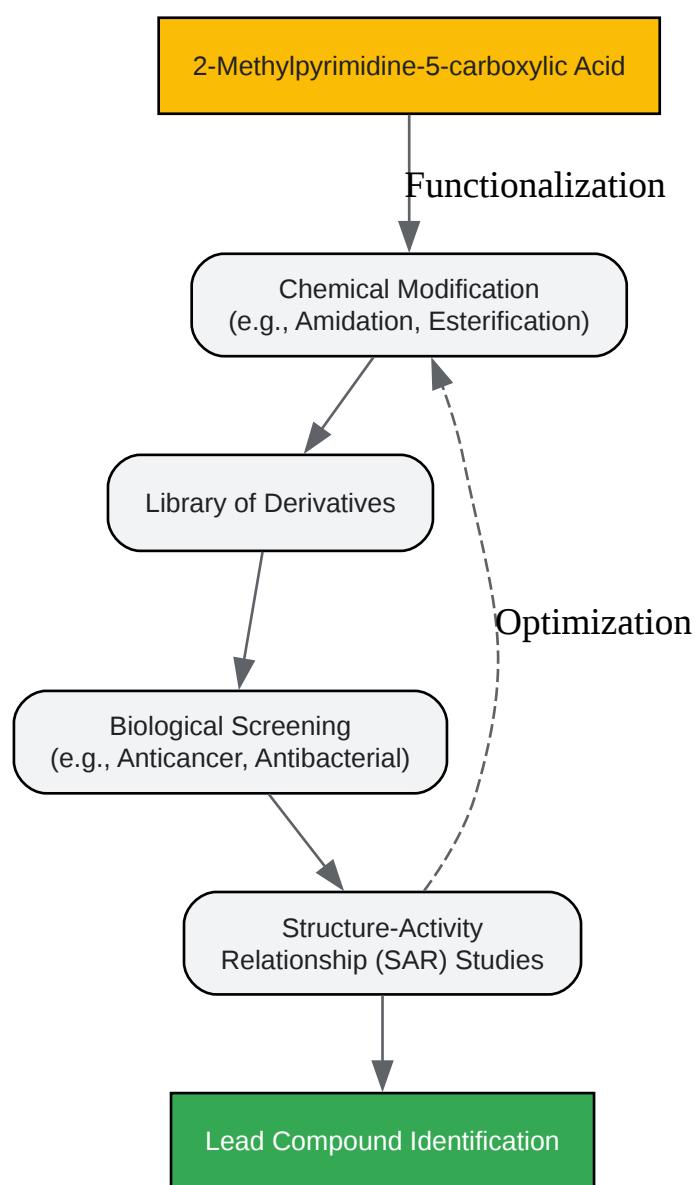
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous DMF, add acetamidine hydrochloride and sodium methoxide.
- Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-Methylpyrimidine-5-carboxylic Acid

The ester obtained in the previous step is hydrolyzed to the carboxylic acid.


Materials:

- Methyl 2-methylpyrimidine-5-carboxylate
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[\[9\]](#)
- Water

- Methanol or Tetrahydrofuran (THF) (as co-solvent, if needed)[8]
- Hydrochloric acid (HCl)

Procedure:

- Dissolve methyl 2-methylpyrimidine-5-carboxylate in a mixture of water and a co-solvent like methanol or THF if necessary.
- Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating.
- Monitor the hydrolysis by TLC until the starting material is consumed.
- Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with HCl.
- The product, **2-Methylpyrimidine-5-carboxylic acid**, will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylpyrimidine-5-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5194-32-1 CAS MSDS (2-Methylpyrimidine-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]
- 9. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Methylpyrimidine-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314258#molecular-weight-and-formula-of-2-methylpyrimidine-5-carboxylic-acid\]](https://www.benchchem.com/product/b1314258#molecular-weight-and-formula-of-2-methylpyrimidine-5-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com